molecular formula C11H14NNaO4S2 B5979149 Sodium;2-(3-sulfonatosulfanylpropanoylamino)ethylbenzene

Sodium;2-(3-sulfonatosulfanylpropanoylamino)ethylbenzene

Cat. No.: B5979149
M. Wt: 311.4 g/mol
InChI Key: SSJIVGYATWQPHR-UHFFFAOYSA-M
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Description

Sodium;2-(3-sulfonatosulfanylpropanoylamino)ethylbenzene is a complex organic compound that features a benzene ring substituted with a sulfonatosulfanylpropanoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-(3-sulfonatosulfanylpropanoylamino)ethylbenzene typically involves multi-step organic reactions. One common route starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline derivative then undergoes acylation with 3-sulfonatosulfanylpropanoic acid to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-(3-sulfonatosulfanylpropanoylamino)ethylbenzene can undergo various chemical reactions, including:

    Oxidation: The sulfonatosulfanyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines or other derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted benzene derivatives.

Scientific Research Applications

Sodium;2-(3-sulfonatosulfanylpropanoylamino)ethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Sodium;2-(3-sulfonatosulfanylpropanoylamino)ethylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonatosulfanyl group can form strong bonds with active sites, inhibiting or modifying the activity of the target molecule. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Similar Compounds

    Sodium sulfinates: These compounds share the sulfonatosulfanyl group and are used in similar applications.

    Sulfonamides: Known for their antibacterial properties, these compounds also contain sulfonyl groups.

Uniqueness

Sodium;2-(3-sulfonatosulfanylpropanoylamino)ethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

sodium;2-(3-sulfonatosulfanylpropanoylamino)ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S2.Na/c13-11(7-9-17-18(14,15)16)12-8-6-10-4-2-1-3-5-10;/h1-5H,6-9H2,(H,12,13)(H,14,15,16);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJIVGYATWQPHR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCSS(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14NNaO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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